molecular formula C15H15BrINO B2631813 N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline CAS No. 477887-04-0

N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline

Cat. No.: B2631813
CAS No.: 477887-04-0
M. Wt: 432.099
InChI Key: GCXLBEXFRRZIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

Proton NMR spectra of this compound exhibit distinct splitting patterns due to spin-spin coupling and diamagnetic anisotropy effects. Key resonances include:

  • Aromatic protons : The deshielded protons adjacent to iodine (δ 7.2–7.5 ppm) and bromine (δ 7.6–7.8 ppm) display downfield shifts.
  • Ethoxy group : The methylene protons ($$ \text{-OCH}2\text{CH}3 $$) split into a quartet (δ 3.4–3.6 ppm), while the terminal methyl group appears as a triplet (δ 1.2–1.4 ppm).
  • Amine proton : The $$ \text{-NH}_2 $$ signal (δ 4.8–5.2 ppm) broadens due to hydrogen bonding with the ethoxy oxygen.

Carbon-13 NMR reveals quaternary carbons bonded to iodine (δ 135–140 ppm) and bromine (δ 120–125 ppm), with the ethoxy carbon resonating at δ 65–70 ppm.

Infrared (IR) Vibrational Signature Analysis

IR spectroscopy identifies functional groups through characteristic absorption bands:

Vibration Mode Wavenumber (cm⁻¹) Assignment
N-H stretch 3350–3450 Primary amine
C-O-C asymmetric stretch 1240–1260 Ethoxy group
C-Br stretch 550–600 Aromatic bromine substitution
C-I stretch 480–520 Aromatic iodine substitution

The absence of carbonyl peaks (1650–1750 cm⁻¹) confirms the amine’s non-oxidized state.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound produces a molecular ion peak at $$ m/z $$ 432.1 ($$ \text{[M]}^+ $$), with major fragments arising from halogen loss and benzylic cleavage:

  • $$ m/z $$ 305: Loss of iodine ($$ \text{-I} $$, 127 Da).
  • $$ m/z $$ 225: Subsequent loss of bromine ($$ \text{-Br} $$, 80 Da).
  • $$ m/z $$ 121: Tropylium ion ($$ \text{C}7\text{H}7^+ $$) from benzyl group fragmentation.

Comparative Analysis with Halogen-Substituted Benzylamine Derivatives

The substitution pattern and halogen electronegativity critically influence molecular properties:

Compound Molecular Weight (g/mol) Boiling Point (°C) NMR δ (NH₂)
This compound 432.10 295–300 (est.) 4.8–5.2
5-Chloro-2-iodoaniline 253.47 295.8 4.5–4.9
4-Bromo-5-chloro-2-iodoaniline 332.36 310–315 (est.) 5.0–5.4

Iodine’s polarizability increases van der Waals interactions, elevating boiling points compared to chlorine analogs. Bromine’s electron-withdrawing effect deshields adjacent protons more markedly than chlorine, as evidenced by upfield shifts in $$ ^{1}\text{H} $$-NMR. Ethoxy groups enhance solubility in polar aprotic solvents relative to non-ether-containing derivatives.

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrINO/c1-2-19-15-8-3-12(16)9-11(15)10-18-14-6-4-13(17)5-7-14/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXLBEXFRRZIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzyl chloride and 4-iodoaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 5-bromo-2-ethoxybenzyl chloride is reacted with 4-iodoaniline under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe in biological assays to study enzyme activity or receptor binding.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and iodine atoms can enhance its binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Similar to 4-iodoaniline, it is slightly soluble in water but dissolves in organic solvents like chloroform and methanol .
  • Reactivity : The iodine substituent increases susceptibility to hydrodehalogenation, while the bromo and ethoxy groups influence steric and electronic properties .
  • Applications : Used in synthesizing functionalized materials (e.g., graphene oxide derivatives) and as a precursor for antimicrobial metal complexes .
Table 1: Structural Analogues of N-[(5-Bromo-2-ethoxyphenyl)methyl]-4-iodoaniline
Compound Name Substituents Key Synthesis Steps Yield/Reactivity Notes
4-Iodoaniline -NH₂ at C4, -I at C4 Catalytic reduction of 1-iodo-4-nitrobenzene using Ru-Sn/Al₂O₃ 89% yield under optimized conditions
N-(4-Iodophenyl)acetamide -NHCOCH₃ at C4, -I at C4 Acylation of 4-iodoaniline to protect -NH₂ for cross-coupling reactions Higher yields in Ullmann-type reactions
4-Bromo-N-(2-nitrophenyl)benzamide -Br at C4, -NO₂ at C2, benzamide group Condensation of 2-nitroaniline with 4-bromobenzoyl chloride Two molecules per asymmetric unit
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline -Br at C4, -OCH₃ at C5, -NO₂ at C2 Multi-step substitution involving ethyl and methoxy groups High purity (100% concentration)

Reactivity and Stability

Table 2: Reactivity Trends in Halogenated Anilines
Compound Dehalogenation Susceptibility Stabilizing Groups Key Reactions
This compound Moderate (I > Br) Ethoxy (electron-donating) Reductive amination (61% yield for similar 4-iodoaniline derivatives)
4-Iodoaniline High None Hydrodehalogenation to aniline (2% yield under Ru-Sn/Al₂O₃ catalysis)
N-(4-Iodophenyl)acetamide Low Acetamide (protecting group) Cross-coupling with benzothiophenes (68% yield)

Key Observations :

  • The ethoxy group in the target compound enhances steric hindrance and electronic stability, reducing iodine loss compared to unsubstituted 4-iodoaniline .
  • Bromine, being a poorer leaving group than iodine, further stabilizes the structure against degradation .

Key Insights :

  • The bulky benzyl group in the target compound may hinder π-π stacking in materials applications compared to simpler 4-iodoaniline derivatives .
  • In biomedicine, halogen substituents (I, Br) improve ligand-metal binding in Schiff base complexes .

Biological Activity

N-[(5-bromo-2-ethoxyphenyl)methyl]-4-iodoaniline is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound this compound features a complex structure characterized by the presence of a bromine and iodine atom, which may influence its reactivity and biological interactions. The molecular formula can be expressed as C16_{16}H16_{16}BrI1_{1}N1_{1}O1_{1}.

Research indicates that compounds with similar structures can act as selective inhibitors of various enzymes. For instance, derivatives containing halogen substitutions (like bromine and iodine) have shown potential as inhibitors of carboxylesterases (CEs), which are significant in drug metabolism. The inhibition of CEs can lead to altered pharmacokinetics of certain drugs, enhancing their efficacy or reducing toxicity in clinical settings .

Enzyme Inhibition Studies

  • Carboxylesterase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit human liver carboxylesterase. Selective inhibition can enhance the therapeutic effects of esterified drugs by increasing their intracellular concentrations .
  • Kinase Inhibition : The compound's structural characteristics suggest potential activity against kinases involved in cancer proliferation. Specifically, derivatives with bromine or iodine substitutions have been reported to inhibit MEK kinase activity, which is crucial in the MAPK signaling pathway associated with cancer cell growth .

Case Studies

A case study involving a related compound demonstrated significant effects on enzyme activity. For instance, a study on 5-bromo derivatives showed that these compounds could reverse transformed phenotypes in cancer cell lines, indicating their potential role in cancer therapy .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of compounds similar to this compound:

Compound Target Enzyme Inhibition (%) IC50 (nM) Notes
5-Bromo DerivativeCarboxylesterase (hCE1)61.5% at 10 μM17.8 ± 1.4Effective in modulating hydrolysis of esterified agents
Iodo DerivativeMEK KinaseSignificantNot SpecifiedReversal of transformed phenotype in cell lines
Ethoxy SubstitutedDihydrofolate ReductaseModerateNot SpecifiedPotential therapeutic interest in cancer treatment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.